![molecular formula C11H10N2O3 B2538959 1-o-Tolyl-pyrimidine-2,4,6-trione CAS No. 107147-53-5](/img/structure/B2538959.png)
1-o-Tolyl-pyrimidine-2,4,6-trione
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Overview
Description
“1-o-Tolyl-pyrimidine-2,4,6-trione” is a chemical compound with the CAS Number: 107147-53-5. Its IUPAC name is 1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione . The compound has a molecular weight of 218.21 .
Molecular Structure Analysis
The InChI code for “1-o-Tolyl-pyrimidine-2,4,6-trione” is 1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) .Physical And Chemical Properties Analysis
“1-o-Tolyl-pyrimidine-2,4,6-trione” is a solid compound . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.212.Scientific Research Applications
Synthetic Methodology and Multicomponent Reactions
Recent studies highlight the compound’s role in multicomponent reactions (MCRs):
- Selective Synthesis of Pyridines and Pyrimidines : Lewis acids play a crucial role in constructing these heterocycles via MCRs, providing efficient access to functionalized 2,4,6-triaryl pyridines and pyrimidines .
For additional information, you can refer to the original research articles:
- RSC Advances: Acid-controlled multicomponent selective synthesis
- Journal of Chemical Research and Synopses: 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
- MilliporeSigma: 1-o-Tolyl-pyrimidine-2,4,6-trione
- BMC Chemistry: Therapeutic potential of heterocyclic pyrimidine scaffolds
Chieh-Kai Chan, Yi-Hsiu Chung, Cheng-Chung Wang. “Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation.” RSC Advances, 2022.
Mechanism of Action
properties
IUPAC Name |
1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTAPBCSMRZOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-o-Tolyl-pyrimidine-2,4,6-trione |
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